

Ezh2-IN-17 solubility and preparation of stock solutions

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Compound of Interest

Compound Name: Ezh2-IN-17

Cat. No.: B12369862

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Disclaimer: Specific solubility and preparation data for **Ezh2-IN-17** are not publicly available. The following information is based on data for other EZH2 inhibitors with similar chemical structures and properties, such as GSK126 and other small molecule inhibitors. Researchers should perform small-scale solubility tests to confirm the optimal conditions for **Ezh2-IN-17**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **Ezh2-IN-17**?

A1: For many EZH2 inhibitors and other small organic molecules, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating concentrated stock solutions. It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the solubility and stability of the compound.^[1]

Q2: How should I prepare a stock solution of **Ezh2-IN-17**?

A2: To prepare a stock solution, carefully weigh the desired amount of the inhibitor and dissolve it in the appropriate volume of high-quality DMSO to achieve the target concentration (e.g., 10 mM). It may be necessary to use physical methods like vortexing, gentle warming (not exceeding 50°C), or sonication to fully dissolve the compound.^[2] For detailed steps, please refer to the Experimental Protocols section.

Q3: How should I store the stock solution and the solid compound?

A3: The solid, powdered form of the inhibitor should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. To prevent this, it is recommended to make intermediate serial dilutions of the concentrated stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer or medium.[4] The final concentration of DMSO in your experiment should be kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Ezh2-IN-17 Solubility Profile

Note: The following data is based on analogous EZH2 inhibitors. The exact solubility of **Ezh2-IN-17** may vary.

Solvent	Concentration	Comments
DMSO	≥ 12.5 mg/mL	May require ultrasonication to fully dissolve.[2]
Ethanol	Slightly soluble or not soluble	Not recommended for primary stock solutions.
Water	Slightly soluble or not soluble	Not recommended for primary stock solutions.

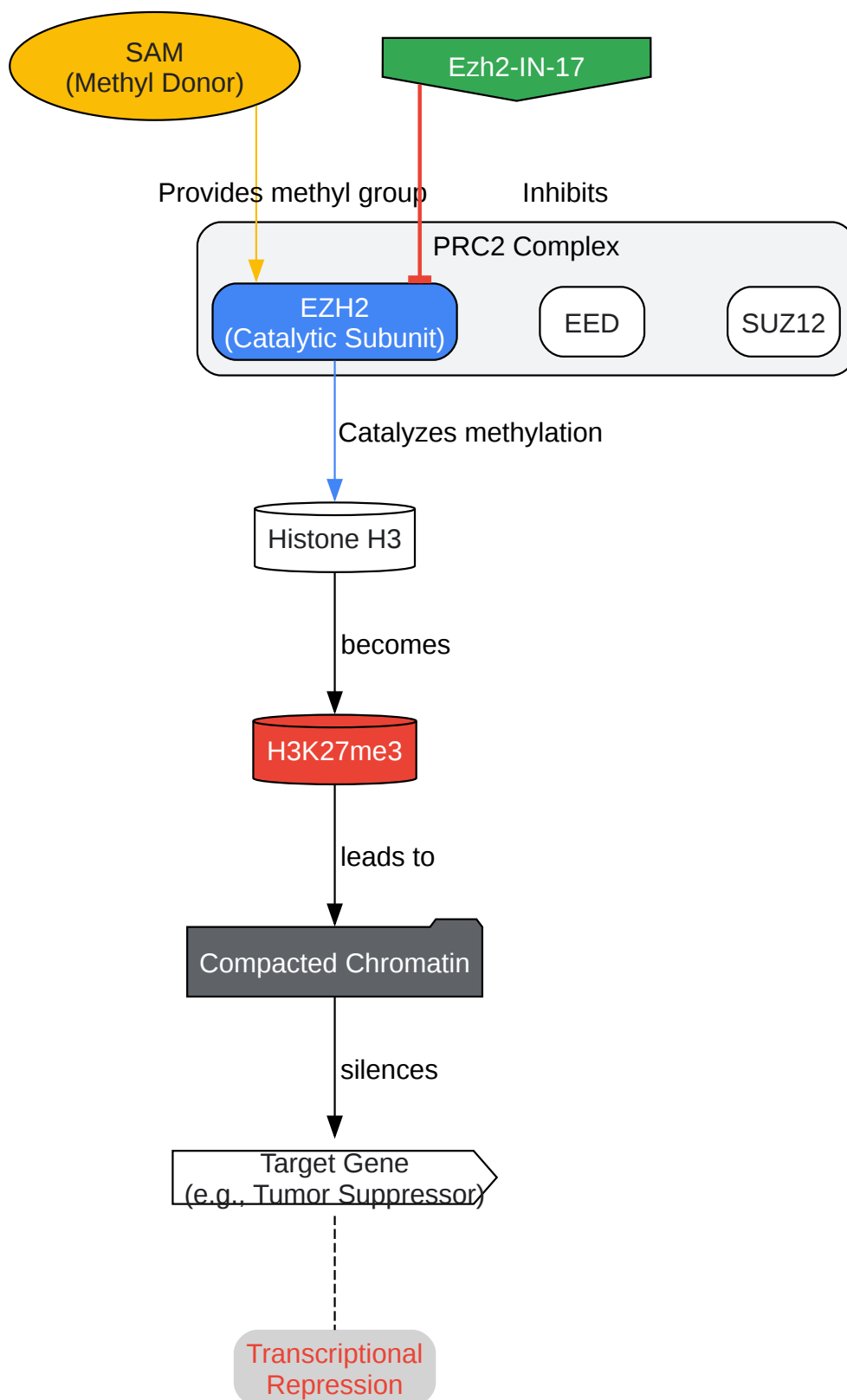
Experimental Protocols

Detailed Methodology for Preparing a 10 mM Stock Solution in DMSO

- **Preparation:** Before handling, gently tap the vial of **Ezh2-IN-17** to ensure all the powder is at the bottom. Prepare a sterile workspace.
- **Weighing:** Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol, you would weigh 5 mg.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
- **Mixing:** Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use a sonicating water bath for several minutes.^[1] Gentle heating (e.g., in a 37°C water bath) can also be applied, but should not exceed 50°C to prevent degradation.
- **Verification:** Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Once the inhibitor is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).^[3]

Mandatory Visualization EZH2 Signaling Pathway

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).^{[5][6]} Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.^{[7][8]} This process leads to chromatin compaction and transcriptional repression of target genes, many of which are involved in cell differentiation and tumor suppression.^{[5][7]}

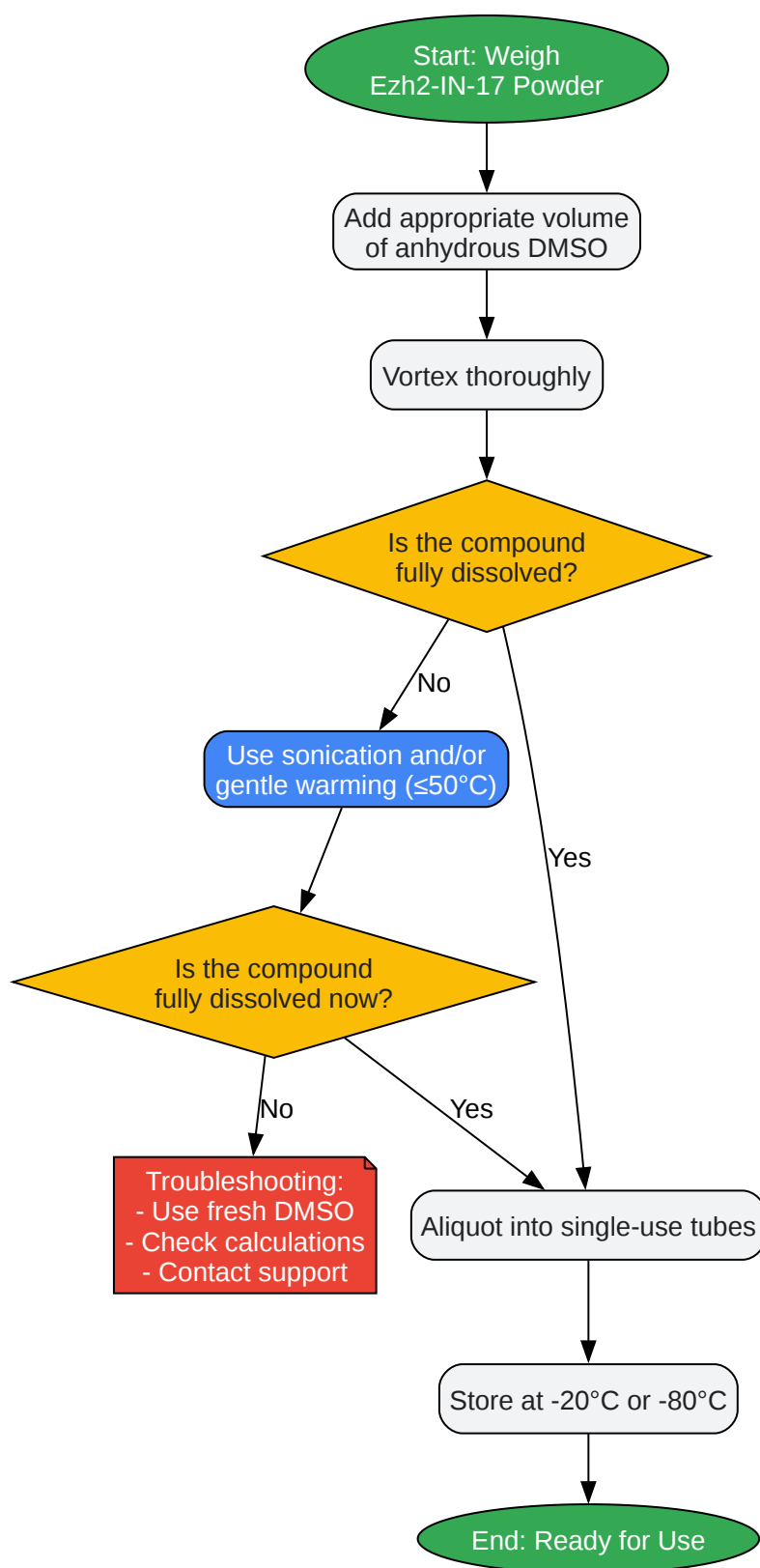


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Caption: Canonical pathway of EZH2-mediated gene silencing and its inhibition.

Experimental Workflow: Stock Solution Preparation and Troubleshooting

This workflow outlines the standard procedure for preparing a stock solution of **Ezh2-IN-17** and provides troubleshooting steps for common solubility issues.



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Caption: Workflow for preparing and troubleshooting **Ezh2-IN-17** stock solutions.

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